Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate
Description
Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate is a carbamate-protected intermediate featuring a tert-butoxycarbonyl (Boc) group, a ketone moiety, and a pyridine ring. It is primarily utilized in organic synthesis, particularly in pharmaceutical research, where the Boc group acts as a temporary amine protector during multi-step reactions . The compound’s pyridine substituent confers unique electronic and solubility properties, making it valuable in designing bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-pyridin-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHSVPCKCIKTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60835557 | |
| Record name | tert-Butyl [2-oxo-2-(pyridin-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60835557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832077-44-8 | |
| Record name | tert-Butyl [2-oxo-2-(pyridin-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60835557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl carbamate scaffold is versatile, with modifications at the ketone or heterocyclic substituents influencing reactivity and applications. Below is a comparative analysis of key analogs:
Stability and Reactivity
- Boc group stability : All analogs are base-stable but cleaved under acidic conditions (e.g., TFA).
- Heterocycle impact : Pyridine’s basicity may complicate reactions requiring neutral pH, whereas thiophene’s stability under acidic conditions is advantageous .
- Steric effects : Piperidine and phenyl groups in hinder nucleophilic attacks, slowing degradation.
Biological Activity
Tert-butyl N-[2-oxo-2-(pyridin-2-YL)ethyl]carbamate (CAS No. 832077-44-8) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl carbamate group linked to a pyridine ring. The presence of the pyridine moiety is significant as it contributes unique electronic and steric properties that enhance the compound's biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-pyridinecarboxaldehyde in the presence of a base (e.g., sodium hydride or potassium carbonate) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can influence various biochemical pathways, making it a candidate for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which is critical in drug design. For instance, studies have demonstrated its effectiveness in inhibiting enzymes involved in metabolic pathways, potentially aiding in conditions like cancer and metabolic disorders .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it was tested against MDA-MB-231 breast cancer cells, showing significant reductions in cell viability at concentrations around 10 μM, indicating potential as an antitumor agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line/Pathway | Concentration Tested | Effect Observed |
|---|---|---|---|
| Enzyme Inhibition | Various metabolic enzymes | Variable | Significant inhibition observed |
| Cytotoxicity | MDA-MB-231 (breast cancer) | 10 μM | 55% reduction in viability |
| Antimicrobial Effects | E. coli | 100 mM | Effective inhibition |
Applications in Drug Development
This compound is being explored for its potential use as a precursor in the synthesis of pharmacologically active compounds. Its structural properties make it suitable for modifications that could enhance potency and selectivity towards specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
